![molecular formula C15H19N5O4 B2674616 ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate CAS No. 1001943-36-7](/img/structure/B2674616.png)
ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It also contains an ethyl group, a pyrazol group, and an acetate group .
Molecular Structure Analysis
The compound contains several functional groups, including an ethyl group, a pyrazol group, and an acetate group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Based on its structure, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution. It might also participate in reactions involving its ethyl and acetate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an acetate group could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have explored the preparation and reactions of various heterocyclic compounds, highlighting the versatility of ethyl derivates in synthesizing novel heterocyclic systems. For instance, the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate through hydrolysis and cyclization processes resulted in compounds with significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This underscores the potential of such compounds in developing new antimicrobial agents.
Heterocyclic Synthesis with Ethyl α-Derivates
The synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity toward active methylene reagents offer a pathway to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). This research demonstrates the utility of ethyl derivates in constructing complex heterocyclic frameworks, which can be foundational for further pharmacological studies.
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). These findings suggest the relevance of ethyl derivates in the synthesis of compounds with specific biological activities, potentially leading to new treatments for cancer and inflammatory diseases.
Chemoselective Synthesis
The chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester highlights the synthetic utility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, providing a versatile methodology for producing a variety of compounds in moderate to good yields (Pretto et al., 2019). This research illustrates the adaptability of ethyl derivates in heterocyclic chemistry, facilitating the development of new molecules with potential application in various scientific fields.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-5-10-9(4)16-15(18-12(10)21)20-11(7-8(3)19-20)17-13(22)14(23)24-6-2/h7H,5-6H2,1-4H3,(H,17,22)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQGRJHWPYABQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate |
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